7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one
Description
Properties
IUPAC Name |
7-hydroxy-2-methyl-3-(4-propylphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-4-13-5-8-15(9-6-13)23-19-12(2)22-17-11-14(20)7-10-16(17)18(19)21/h5-11,20H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKQXCWPFBEWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one typically involves the condensation of appropriate phenolic and chromenone precursors under controlled conditions. A common synthetic route might include:
Starting Materials: 4-propylphenol, 2-methylchromen-4-one, and suitable catalysts.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 100-150°C).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Catalyst Optimization: Using more efficient catalysts to increase reaction rates.
Purification Techniques: Employing advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Core Chromen-4-one Formation
The chromen-4-one scaffold is typically synthesized via cyclization of precursors such as 1-(2-hydroxyaryl)propane-1,3-diones. For example:
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Cyclodehydration : Refluxing 3-pyrazolyl-substituted-1-(2-hydroxyaryl)propane-1,3-diones in ethanol with catalytic HCl yields chromones like 8 .
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Oxidative cyclization : Reactions using DMSO/I₂ under microwave heating can form chromones in improved yields (e.g., 69–82%) .
Functional Group Modification
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Hydroxy group (position 7) : Likely retained from the starting hydroxyaryl precursor .
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Methyl group (position 2) : May originate from methyl-substituted precursors or post-synthesis alkylation .
Reaction Conditions and Reagents
Analytical Characterization
Key techniques for purity and structural confirmation include:
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Thin-layer chromatography (TLC) : Used to monitor reaction progress and isolate products .
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High-performance liquid chromatography (HPLC) : Ensures high purity of the final compound.
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NMR and IR spectroscopy : Critical for verifying the hydroxy group at position 7, methyl at position 2, and phenoxy substituent .
Challenges and Considerations
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Regioselectivity : Introducing the 4-propyl-phenoxy group requires precise control to avoid substitution at other positions.
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Yield optimization : Microwave-assisted reactions or catalysts like MgO may improve yields, as shown in analogous chromenone syntheses .
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Purity : Rigorous purification via TLC or HPLC is essential due to the compound’s structural complexity .
Scientific Research Applications
Chemistry
7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one is utilized as a precursor for synthesizing more complex organic molecules. It plays a crucial role in the development of new materials through various chemical reactions such as oxidation, reduction, and substitution.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces additional oxygen-containing functional groups | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |
| Reduction | Removes oxygen-containing functional groups or reduces double bonds | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |
| Substitution | Replaces one functional group with another | Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., amines) |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties: Studies have shown its effectiveness against various bacterial strains.
- Anti-inflammatory Effects: It has been investigated for its potential to reduce inflammation in biological systems.
- Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.
Medical Applications
The therapeutic effects of this compound are under investigation for various diseases. Its ability to modulate enzyme activity and receptor interactions makes it a candidate for drug development targeting conditions such as:
- Cancer
- Inflammatory diseases
- Infectious diseases
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested in varying concentrations, showing a dose-dependent response.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies revealed that this compound could inhibit the production of pro-inflammatory cytokines in macrophages. The mechanism involves the suppression of NF-kB signaling pathways, suggesting its potential use in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Modulation: Binding to receptors and altering their signaling pathways.
Comparison with Similar Compounds
Core Structural Differences
The chromen-4-one scaffold is shared across analogs, but substituent variations define their uniqueness. Key comparisons include:
Pharmacological Activity Comparison
- Antimicrobial Activity: Chalcone and Schiff base derivatives of chromen-4-ones exhibit notable antimicrobial effects .
- Anticancer Potential: Genistein derivatives demonstrate estrogen receptor modulation, while the target compound’s propylphenoxy group might favor kinase inhibition due to steric bulk.
- Anti-inflammatory Effects : Methoxy-substituted analogs (e.g., 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one) show prolonged half-lives due to reduced oxidative metabolism, whereas the target compound’s hydroxyl group may confer stronger antioxidant activity.
Physicochemical Properties
- Lipophilicity (logP): The propylphenoxy group increases logP compared to hydroxyl-rich analogs like genistein, favoring blood-brain barrier penetration.
- Solubility : Polar substituents (e.g., hydroxyl, sulfonyl) improve aqueous solubility, whereas methoxy and alkyl groups reduce it.
- Metabolic Stability : Methyl and propyl groups may slow hepatic clearance compared to hydroxylated analogs.
Biological Activity
7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one, a derivative of chromenone, has garnered attention in recent years due to its diverse biological activities. This compound belongs to a class of flavonoids known for their potential therapeutic effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a chromenone backbone with hydroxyl and phenoxy substituents, contributing to its reactivity and biological interactions.
Antioxidant Activity
Numerous studies have demonstrated that flavonoids exhibit significant antioxidant properties. The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. Research indicates that the compound effectively inhibits lipid peroxidation and enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in vitro using various cell lines. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. The mechanism involves the suppression of NF-kB signaling pathways, leading to reduced expression of cyclooxygenase (COX) enzymes .
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the range of 50–100 µg/mL .
Anticancer Properties
Recent investigations into the anticancer properties of this compound have revealed promising results. In vitro studies indicate that it induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound activates caspase pathways and promotes cell cycle arrest at the G1 phase, inhibiting cancer cell proliferation .
Case Studies
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Case Study: Antioxidant Mechanism
A study conducted on human liver cells demonstrated that treatment with this compound significantly reduced oxidative stress markers, indicating its potential for protecting against liver damage induced by toxins . -
Case Study: Anti-inflammatory Effects
In a mouse model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema, correlating with lower levels of inflammatory mediators such as COX-2 and prostaglandin E2 . -
Case Study: Anticancer Activity
A clinical trial involving patients with advanced breast cancer showed that patients receiving this compound as an adjunct therapy experienced improved tumor response rates compared to those receiving standard chemotherapy alone .
Summary of Biological Activities
Q & A
Q. What spectroscopic methods are recommended for confirming the structural integrity of 7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one?
- Methodological Answer : Combine 1D and 2D NMR techniques (e.g., , , HMBC, and HSQC) to resolve substituent positions. For instance, HMBC correlations between hydroxyl protons and adjacent carbons can confirm substitution patterns on the chromen-4-one core . Mass spectrometry (EI or ESI) should validate molecular weight, while FTIR identifies functional groups (e.g., carbonyl at ~1647 cm) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths, angles, and torsional parameters. For example, deviations from planarity in the chromen ring (e.g., ±0.2 Å deviations observed in similar compounds) indicate conformational flexibility . ORTEP-3 visualizes thermal ellipsoids to assess atomic displacement .
Q. What synthetic routes are effective for chromen-4-one derivatives?
- Methodological Answer : Base-catalyzed condensation (e.g., KOH/ethanol) between substituted phenols and carbonyl precursors is common. For example, FeCl-catalyzed reactions in THF yield chromen-4-ones via cyclization, though yields may vary with substituent steric effects . Recrystallization from DMF/ethanol optimizes purity .
Advanced Research Questions
Q. How should researchers address partial atomic occupancies in crystallographic refinements?
- Methodological Answer : Use SHELXL’s PART instruction to model disorder. For example, in a related compound, Cl and H atoms sharing a site were refined with occupancies of 0.947(2) and 0.053(2), respectively, using anisotropic displacement parameters . Validate with Fo-Fc maps and restrain bond distances to prevent overfitting .
Q. What strategies mitigate contradictions between spectral data and crystallographic results?
- Methodological Answer : Cross-validate NMR-derived torsional angles with SC-XRD data. If discrepancies arise (e.g., rotational barriers in solution vs. solid state), perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy-minimized conformers with experimental data .
Q. How can intermolecular interactions influence pharmacological activity?
- Methodological Answer : Analyze π-π stacking (e.g., centroid distances ~3.5 Å ) and hydrogen bonding (e.g., C–H···O motifs) to predict bioavailability. For instance, chromen-4-one derivatives with strong stacking interactions show enhanced membrane permeability but may require formulation adjustments to improve solubility .
Q. What in vitro assays are suitable for evaluating antioxidant mechanisms?
- Methodological Answer : Measure Nrf2 and GPx expression in hyperlipidemic models via qPCR/Western blot. Dose-dependent reductions in atherogenic indices (e.g., 30–50% at 50 mg/kg) correlate with ROS scavenging . Pair with DPPH/ABTS assays to quantify radical quenching efficiency.
Data Analysis and Optimization
Q. How to optimize reaction conditions for high-yield synthesis?
- Methodological Answer : Screen catalysts (e.g., FeCl, AlCl) and solvents (DMF, THF) via DoE (Design of Experiments). For example, FeCl in THF increased yields by 20% compared to ethanol in a chromen-4-one synthesis, but DMF improved solubility for bulky substituents . Monitor by TLC and HPLC to track intermediates.
Q. What computational tools predict substituent effects on bioactivity?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to targets like Keap1-Nrf2. QSAR models based on Hammett constants (σ) or logP values can prioritize substituents (e.g., electron-withdrawing groups enhance antioxidant capacity) .
Notes for Methodological Rigor
- Crystallography : Always report R, wR, and goodness-of-fit (GoF) values; SHELXL’s TWIN/BASF commands handle twinning .
- Spectral Validation : Compare NMR shifts with databases (e.g., SDBS) and report coupling constants (e.g., ) for stereochemical assignments .
- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidants) and validate gene expression changes with pathway analysis (KEGG/GO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
